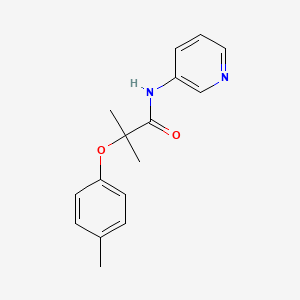![molecular formula C24H28N2O2 B6103308 1-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B6103308.png)
1-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZP-NAP, and it belongs to the class of piperazine derivatives. The compound has been synthesized through various methods, and it has been found to exhibit promising biochemical and physiological effects. In
作用機序
The mechanism of action of BZP-NAP is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. BZP-NAP has been found to interact with various proteins such as heat shock proteins, caspases, and cytochrome c. It has been suggested that BZP-NAP may modulate the activity of these proteins to induce apoptosis, inhibit angiogenesis, and reduce oxidative stress.
Biochemical and Physiological Effects:
BZP-NAP has been found to exhibit various biochemical and physiological effects. In cancer research, BZP-NAP has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation research, BZP-NAP has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, BZP-NAP has been found to have neuroprotective effects by reducing oxidative stress and inhibiting apoptosis.
実験室実験の利点と制限
One advantage of using BZP-NAP in lab experiments is its potential therapeutic applications in various areas such as cancer, inflammation, and neurodegenerative diseases. Another advantage is its relatively simple synthesis method. However, one limitation of using BZP-NAP in lab experiments is its limited availability, which may hinder its widespread use.
将来の方向性
There are several future directions for the study of BZP-NAP. One direction is to further explore its potential therapeutic applications in various areas such as cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate its mechanism of action to better understand how it modulates various signaling pathways and cellular processes. Additionally, future studies can focus on optimizing the synthesis method of BZP-NAP to improve its yield and purity.
合成法
The synthesis of BZP-NAP involves the reaction of 1-naphthol with benzyl chloride to form 1-benzyl-2-naphthol. The resulting compound is then reacted with 1-(2-hydroxyethyl)-piperazine in the presence of a base to form 1-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol. The reaction mechanism involves the substitution of the hydroxyl group of 1-naphthol with the benzyl group of benzyl chloride, followed by the substitution of the benzyl group with the piperazine moiety.
科学的研究の応用
BZP-NAP has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, BZP-NAP has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, BZP-NAP has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, BZP-NAP has been found to have neuroprotective effects by reducing oxidative stress and inhibiting apoptosis.
特性
IUPAC Name |
1-[[4-benzyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-15-12-21-17-25(13-14-26(21)16-19-6-2-1-3-7-19)18-23-22-9-5-4-8-20(22)10-11-24(23)28/h1-11,21,27-28H,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLASGLNQQDUOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=C(C=CC3=CC=CC=C32)O)CCO)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6103228.png)
![4-[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6103241.png)
![2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol](/img/structure/B6103247.png)
![1-(5-methyl-2-furyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)methanamine](/img/structure/B6103251.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6103256.png)
![1-methyl-3-({[4-(3-methyl-1-piperidinyl)benzyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B6103259.png)
![3-[(4-{1-[3-(2-furyl)propanoyl]-3-pyrrolidinyl}-1-piperidinyl)methyl]pyridine](/img/structure/B6103261.png)
![N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6103267.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B6103283.png)
![2-(5-{[4-(4-pyridinyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6103288.png)
![methyl 5-methyl-2-[({2-[(1-naphthyloxy)acetyl]hydrazino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6103318.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6103331.png)

![1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B6103341.png)